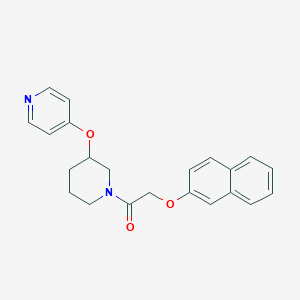

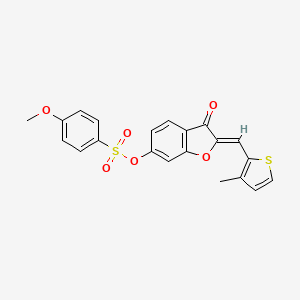

![molecular formula C19H16ClNO3 B2408229 3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide CAS No. 2097903-39-2](/img/structure/B2408229.png)

3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide” is a complex organic molecule that contains several functional groups, including a benzamide, a furan ring, and a chloro group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the appropriate furan, phenyl, and benzamide precursors .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzamide group could result in strong intermolecular hydrogen bonding, while the furan ring could contribute to the compound’s aromaticity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzamide group could undergo reactions typical of amides, such as hydrolysis. The furan ring, being an aromatic heterocycle, could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a benzamide group could increase its polarity and potentially its solubility in polar solvents .Scientific Research Applications

Antiplasmodial Activity

- Research Context : Certain acyl derivatives, including similar compounds to the specified chemical, have been examined for their antiplasmodial activities. These studies primarily focus on their effects against different strains of Plasmodium falciparum, the parasite responsible for malaria.

- Key Findings : The research indicates a dependency of activity on the nature of the acyl moiety. Benzamides, in particular, have shown promising results. The substitution pattern on the phenyl ring influences both the activity and cytotoxicity of the compounds (Hermann et al., 2021).

Fluorescent Dyes and Molecular Sensors

- Research Context : Compounds structurally similar to 3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide have been studied for their properties as fluorescent dyes. These compounds, particularly 3-hydroxychromones, respond to changes in solvent polarity, making them useful as molecular sensors.

- Key Findings : Modifications in the structure of such compounds have been shown to significantly alter their photophysical properties, allowing for the development of two-band fluorescent sensors operating through excited-state intramolecular proton transfer mechanisms (Klymchenko et al., 2003).

Synthesis and Reactivity in Organic Chemistry

- Research Context : The compound and its derivatives are of interest in the field of organic chemistry for their roles in the synthesis of various molecular structures.

- Key Findings : Research has been conducted on the synthesis, coordination, and reactivity of similar compounds, which are crucial for understanding their potential applications in more complex chemical reactions and formulations (Facchin et al., 2002).

Drug Development and Pharmacological Activity

- Research Context : There is ongoing research into the use of benzamide derivatives in drug development, particularly for their potential in treating various diseases.

- Key Findings : Novel benzamide derivatives have been synthesized and evaluated for their pharmacological activities, including enzyme inhibition and hemolytic activity. This research contributes to understanding the therapeutic potential of these compounds (Abbasi et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-chloro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c20-16-4-1-3-15(11-16)19(23)21-12-17(22)13-6-8-14(9-7-13)18-5-2-10-24-18/h1-11,17,22H,12H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZCZJGCNWGCLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Pyrazin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2408149.png)

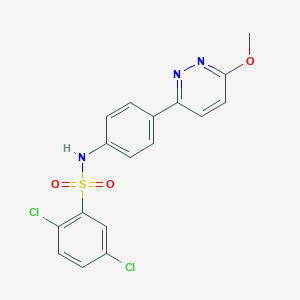

![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2408153.png)

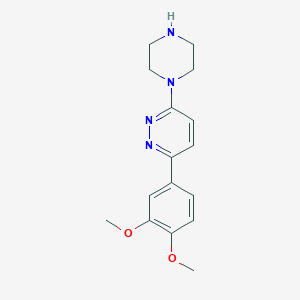

![2-(2-(2,4-dichlorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2408154.png)

![2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2408156.png)

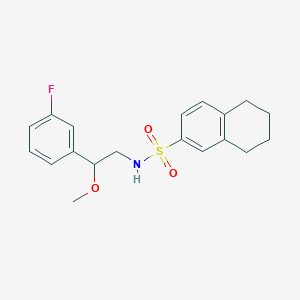

![5-[[(E)-2-Phenylethenyl]sulfonylamino]thiophene-3-carboxylic acid](/img/structure/B2408161.png)

![Ethyl 2-amino-1-[2-(furan-2-carbonyloxy)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2408165.png)

![N-[[2-(2,2-Difluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2408166.png)